6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6/c1-12-4-3-5-13(2)16(12)26-10-8-25(9-11-26)15-7-6-14-22-23-17(18(19,20)21)27(14)24-15/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCLCZFKPUJXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Overview
6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, also known as CL-218872, is a complex organic compound with potential biological activities. This compound belongs to the class of triazolo-pyridazine derivatives and has garnered interest due to its unique structural features and possible pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C18H19F3N6
- Molecular Weight : 376.38 g/mol
- CAS Number : 338962-60-0
- Density : Approximately 1.40 g/cm³ (predicted)
- pKa : 5.95 (predicted)
The compound features a trifluoromethyl group and a piperazine moiety, which are significant for its interaction with biological targets.
Historical Context
First synthesized in the 1970s by Albright et al., initial studies suggested that CL-218872 might exhibit properties akin to benzodiazepines, which are commonly used for anxiety and seizure disorders. However, further development as a therapeutic agent was not pursued, and it has not been approved for any medical use. The Drug Enforcement Administration (DEA) identified CL-218872 in synthetic cannabinoids like "Spice" or "K2," raising concerns about its psychoactive effects and potential health risks associated with illicit use .
Antiproliferative Effects
Research has indicated that compounds similar to CL-218872 exhibit significant antiproliferative activity. A study involving various triazolo-pyridazine derivatives demonstrated that certain analogs displayed moderate to potent antiproliferative effects against cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). For instance, a related compound showed IC50 values as low as 0.008 μM against A549 cells, indicating strong antiproliferative potential .
The mechanism of action for compounds in this class often involves the disruption of tubulin polymerization, which is crucial for cell mitosis. By binding to the colchicine site on microtubules, these compounds can effectively halt cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells .
Anti-inflammatory Properties
Preliminary studies suggest that CL-218872 may possess anti-inflammatory and analgesic effects through its interaction with various receptors in the central nervous system. Specifically, it may act as an antagonist at receptors involved in pain signaling pathways . Its structural characteristics enable it to modulate receptor functions such as the P2X7 receptor, which plays a role in inflammatory processes .
Comparative Biological Activity
A comparative analysis of related compounds reveals varying biological activities based on structural differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on pyridazine | Anti-inflammatory properties |
| 5-Methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine | Methyl group on triazole | Potential analgesic effects |
| N-[4-(Trifluoromethyl)phenyl]-N'-(2-pyridinyl)urea | Urea linkage instead of piperazine | Modulates P2X7 receptor |
The unique combination of functional groups in CL-218872 enhances its pharmacological profile compared to these related compounds.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory and Analgesic Effects
Initial studies indicate that compounds similar to 6-[4-(2,6-dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anti-inflammatory and analgesic effects. These effects are attributed to their interaction with various receptors in the central nervous system. Specifically, the compound may act as an antagonist at receptors involved in pain signaling pathways, such as the P2X7 receptor, which plays a crucial role in inflammatory processes.
2. Anticancer Activity
Research has shown that derivatives of triazolo[4,3-b]pyridazine structures can exhibit potent antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.008 to 0.012 μM against lung adenocarcinoma (A549) and fibrosarcoma (HT-1080) cell lines. These findings suggest that the compound could be developed as an antitumor agent by inhibiting tubulin polymerization and disrupting microtubule dynamics .
3. Modulation of Receptor Functions
The unique structural features of this compound allow it to modulate receptor functions effectively. Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may influence receptor activity linked to pain and inflammation.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on pyridazine | Anti-inflammatory properties |
| 5-Methyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine | Methyl group on triazole | Potential analgesic effects |
| N-[4-(Trifluoromethyl)phenyl]-N'-(2-pyridinyl)urea | Urea linkage instead of piperazine | Modulates P2X7 receptor |
This table illustrates how variations in structural features can lead to different biological activities and therapeutic potentials.
Case Studies and Research Findings
Numerous studies have explored the pharmacological properties of triazolo-pyridazines. For example:
- A study focused on the synthesis and bioevaluation of triazolo-pyridazines found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. This highlights their potential as selective anticancer agents .
- Another investigation into fused pyridazino-triazine derivatives revealed their effectiveness against various cancers and provided insights into their mechanisms of action through receptor modulation and enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, biological targets, and activities of the target compound with its analogs:
Key Structure-Activity Relationships (SAR)
Core Modifications :
- The [1,2,4]triazolo[4,3-b]pyridazine core is critical for binding to PDE4 and AR. Substitution at position 6 significantly influences target selectivity .
- Trifluoromethyl (-CF₃) at Position 3 : Enhances metabolic stability and hydrophobic interactions in PDE4 and AR inhibitors .
Position 6 Substituents: Piperazino Groups (e.g., target compound, AZD3514): Improve solubility and enable interactions with polar residues in enzyme pockets. The 2,6-dimethylphenyl group in the target compound may reduce off-target effects compared to bulkier substituents in AZD3514 . Aromatic Substituents (e.g., 4’-tolyl in Compound 7b): Drive antimicrobial activity by disrupting bacterial membranes or enzyme function .
Selectivity Profiles :
- PDE4 inhibitors like Compound 18 achieve isoform selectivity through substituent stereochemistry and hydrogen bonding (e.g., tetrahydrofuran-3-yloxy group) .
- AZD3514’s extended piperazine-acetyl group enables AR-specific nuclear translocation inhibition, a mechanism distinct from PDE4-targeted analogs .
Q & A
Basic Questions
Q. What are the critical safety protocols for handling this compound during laboratory synthesis?
- Methodological Answer :
- Avoid skin/eye contact and inhalation of vapors or aerosols. Use nitrile gloves (inspected for integrity) and chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166 standards.
- Conduct work in a well-ventilated fume hood with eyewash stations and safety showers accessible. Store the compound in tightly sealed containers, away from ignition sources, and ensure electrostatic discharge prevention during transfer .
- Dispose of contaminated gloves and waste via institutional hazardous waste protocols.
Q. What synthetic strategies are applicable for synthesizing triazolo-pyridazine derivatives like this compound?
- Methodological Answer :
- Base the synthesis on analogous pyridazinone/triazole coupling reactions. For example:
Cyclocondensation : React hydrazine derivatives with carbonyl intermediates to form the triazole ring.
Piperazino Substitution : Introduce the 4-(2,6-dimethylphenyl)piperazine moiety via nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF, 80–100°C).
Trifluoromethylation : Use trifluoromethylating agents (e.g., TMSCF₃) in the presence of catalytic CuI .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm structures via NMR and LC-MS.
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer :
- Perform single-crystal X-ray diffraction (173 K, Mo-Kα radiation). Analyze bond lengths and angles (e.g., mean C–C bond length = 0.005 Å) to confirm the triazolo-pyridazine core and substituent orientation.
- Compare torsion angles with computational models (e.g., DFT) to assess steric effects from the 2,6-dimethylphenyl group .
Advanced Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., density functional theory) to model transition states and identify rate-limiting steps.
- Apply ICReDD’s reaction path search algorithms to predict optimal solvents, temperatures, and catalysts. For example, simulate the activation energy for piperazino substitution to prioritize DMF over DMSO .
- Validate predictions with high-throughput screening (e.g., 24-well parallel reactions) and refine via feedback loops between experimental data and simulations.
Q. How should researchers resolve contradictions in reported biological activities of structurally related triazolo-pyridazines?
- Methodological Answer :
- Conduct target profiling assays (e.g., kinase inhibition, GPCR binding) to compare this compound with analogs like 6-(4-fluorophenyl)pyridazin-3-amine.
- Perform dose-response studies (IC₅₀/EC₅₀) under standardized conditions (pH 7.4, 37°C) to isolate confounding factors (e.g., solubility differences).
- Use molecular dynamics simulations to analyze trifluoromethyl group interactions with hydrophobic binding pockets, explaining potency variations .
Q. What analytical techniques are recommended for impurity profiling during scale-up synthesis?
- Methodological Answer :
- Employ HPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile) to detect trace impurities (e.g., dehalogenated byproducts).
- Reference pharmacopeial standards (e.g., BP/EP impurities) for triazolo-pyridazine derivatives, such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, to calibrate detection limits .
- Quantify impurities via UV absorption at 254 nm and ensure compliance with ICH Q3A/B guidelines.
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
- Methodological Answer :
- Use radioligand binding assays (e.g., ³H-labeled ligands for serotonin/dopamine receptors) to screen for affinity.
- Perform patch-clamp electrophysiology on neuronal cells to assess ion channel modulation (e.g., GABAₐ receptors).
- Combine CRISPR-Cas9 knockout models (e.g., 5-HT₆ receptor-deficient cells) with functional assays (cAMP accumulation) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
